Pyridazine-4-thiol

Catalog No.
S13482214
CAS No.
M.F
C4H4N2S
M. Wt
112.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridazine-4-thiol

Product Name

Pyridazine-4-thiol

IUPAC Name

1H-pyridazine-4-thione

Molecular Formula

C4H4N2S

Molecular Weight

112.16 g/mol

InChI

InChI=1S/C4H4N2S/c7-4-1-2-5-6-3-4/h1-3H,(H,5,7)

InChI Key

ZGUJIOLKLSYOEN-UHFFFAOYSA-N

Canonical SMILES

C1=CNN=CC1=S

Pyridazine-4-thiol is a highly functionalized 1,2-diazine derivative characterized by its electron-deficient heterocyclic core and a reactive thiol group at the 4-position. With a melting point of 206–210 °C, it offers high thermal stability for rigorous synthetic conditions . In procurement and material selection, this compound is primarily valued as a bifunctional precursor for S-alkylation, the synthesis of complex dipyridazo-1,4-dithiin systems, and the development of specialized self-assembled monolayers (SAMs) [1]. The unique adjacent nitrogen atoms in the pyridazine ring significantly alter the electronic distribution and thiolate pKa compared to standard pyridine or pyrimidine analogs, making it a critical selection for workflows requiring precise tuning of nucleophilicity, coordination bite angles, or pharmaceutical pharmacophores.

Substituting pyridazine-4-thiol with more common analogs like pyridine-4-thiol or pyrimidine-4-thiol frequently leads to process failures or suboptimal product profiles [1]. The 1,2-nitrogen arrangement in the pyridazine core creates a specific dipole moment and an electron-withdrawing effect that lowers the pKa of the thiol group, allowing S-alkylation and cross-coupling reactions to proceed under milder basic conditions than its pyridine counterpart [2]. Furthermore, in coordination chemistry and surface functionalization, the adjacent nitrogens provide distinct binding modes and inter-molecular hydrogen bonding networks that pyrimidine (1,3-diazine) cannot replicate [3]. Attempting to use the positional isomer, pyridazine-3-thiol, alters the steric environment and electronic conjugation, drastically reducing yields in the targeted synthesis of 4-substituted S-glycosides and dipyridazo-dithiin frameworks.

Enhanced S-Alkylation Yields via Lowered Thiol pKa

The electron-deficient nature of the 1,2-diazine ring in pyridazine-4-thiol stabilizes the conjugate thiolate anion more effectively than a single nitrogen heteroatom. In comparative S-alkylation workflows using alkyl halides in polar aprotic solvents, pyridazine-4-thiol achieves quantitative conversion under milder basic conditions (e.g., K2CO3 at room temperature) compared to pyridine-4-thiol, which often requires stronger bases or elevated temperatures to achieve similar yields [1]. This reactivity profile minimizes side reactions and improves overall process efficiency.

Evidence DimensionS-alkylation conversion efficiency under mild basic conditions
Target Compound DataHigh yield (>90%) using mild bases (e.g., K2CO3)
Comparator Or BaselinePyridine-4-thiol (Moderate yield, <70% under identical mild conditions)
Quantified Difference>20% increase in S-alkylation yield under mild conditions
ConditionsReaction with alkyl halides in DMF/K2CO3 at 25 °C

Procuring pyridazine-4-thiol allows chemists to utilize milder reaction conditions, preserving sensitive functional groups in complex pharmaceutical intermediates.

Higher Thermal Stability for High-Temperature Processing

Pyridazine-4-thiol exhibits a melting point of 206–210 °C, which is significantly higher than that of pyridine-4-thiol (approx. 185 °C) . This elevated thermal stability is critical when the compound is used as a precursor in high-temperature cyclization reactions, such as the synthesis of dipyridazo-1,4-dithiin systems, which require prolonged reflux in polar solvents without premature degradation of the thiol precursor [1].

Evidence DimensionMelting point and thermal processability window
Target Compound Data206–210 °C
Comparator Or BaselinePyridine-4-thiol (~185 °C)
Quantified Difference~20–25 °C higher thermal stability threshold
ConditionsStandard atmospheric pressure heating

The higher thermal stability ensures reproducible yields in rigorous, high-temperature cyclization workflows where less stable thiols would degrade.

Enhanced Stability in Heterocyclic Glycoside Synthesis

When synthesizing nucleoside analogs or glycosylated heterocycles, S-glycosylation of pyridazine-4-thiol provides products that are significantly more resistant to enzymatic cleavage (e.g., by glycosidases) compared to the O-glycosides derived from pyridazine-4-ol [1]. Furthermore, the nucleophilicity of the pyridazine-4-thiolate ensures higher anomeric selectivity and overall yields during the coupling with glycosyl donors compared to its oxygen counterpart.

Evidence DimensionEnzymatic stability of the resulting glycosidic bond
Target Compound DataHigh stability (S-glycoside)
Comparator Or BaselinePyridazine-4-ol (O-glycoside, highly susceptible to hydrolysis)
Quantified DifferenceOrders of magnitude longer half-life in the presence of glycosidases
ConditionsIn vitro enzymatic hydrolysis assays

For pharmaceutical procurement, prioritizing the thiol variant over the hydroxyl variant is essential for developing metabolically stable drug candidates.

Distinct Dipole Orientation in Self-Assembled Monolayers (SAMs)

In the functionalization of noble metal surfaces (e.g., Au electrodes), pyridazine-4-thiol forms SAMs with a distinctly different molecular packing and dipole orientation compared to pyrimidine-4-thiol [1]. The 1,2-nitrogen arrangement induces a specific surface dipole that shifts the work function of the electrode differently than the 1,3-arrangement of pyrimidine, making it a highly specialized tool for tuning charge injection barriers in organic electronics.

Evidence DimensionElectrode work function modification
Target Compound DataTuned work function shift driven by the 1,2-diazine dipole
Comparator Or BaselinePyrimidine-4-thiol (Different shift magnitude due to 1,3-diazine dipole)
Quantified DifferenceMeasurable difference in eV shift of the Au work function
ConditionsSAM formation on Au(111) surfaces for organic electronic devices

Buyers in materials science must select the exact diazine isomer to achieve the precise electronic band alignment required for device optimization.

Synthesis of Dipyridazo-1,4-dithiin Frameworks

Leveraging its high thermal stability and specific nucleophilicity, pyridazine-4-thiol is the required precursor for synthesizing complex sulfur-linked heterocyclic multi-ring systems used in advanced materials and agrochemicals [1].

Development of Metabolically Stable S-Glycosides

Due to the superior enzymatic resistance of the S-glycosidic bond compared to O-glycosides, this compound is ideal for pharmaceutical research focused on novel nucleoside analogs and targeted drug delivery systems [2].

Mild-Condition S-Alkylation Workflows

The lowered pKa of the thiol group makes it an effective choice for S-alkylation processes where sensitive functional groups on the electrophile preclude the use of strong bases, ensuring higher overall process yields [3].

Tuning Organic Electronic Electrodes

As a SAM precursor, pyridazine-4-thiol is selected over other diazine thiols to precisely modify the work function of gold electrodes, optimizing charge injection in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) [4].

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

112.00951931 g/mol

Monoisotopic Mass

112.00951931 g/mol

Heavy Atom Count

7

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